![molecular formula C18H21Cl2N5O2S B2915343 N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185028-86-7](/img/structure/B2915343.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N5O2S and its molecular weight is 442.36. The purity is usually 95%.
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Scientific Research Applications
CB1 Receptor Antagonism and Obesity
Research on diaryl dihydropyrazole-3-carboxamides, closely related to the queried compound, has shown significant in vivo antiobesity activity due to CB1 receptor antagonism. These compounds have been synthesized and evaluated for appetite suppression and body weight reduction in animal models, demonstrating a favorable pharmacokinetic profile. Molecular modeling studies also highlighted interactions with the CB1 receptor, suggesting a mechanism similar to known CB1 antagonists like rimonabant (Srivastava et al., 2007).
Molecular Interactions with CB1 Receptor
Another study explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a compound structurally similar to the query) with the CB1 cannabinoid receptor. The study utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the structural determinants of binding affinity and receptor antagonism (Shim et al., 2002).
Anti-Anoxic Activity
Thiazolecarboxamides, sharing the thiazole core with the queried compound, were synthesized and evaluated for anti-anoxic (AA) activity, showing potent AA activity in mice. This research highlights the therapeutic potential of thiazole derivatives in cerebral protection, particularly against conditions leading to anoxia (Ohkubo et al., 1995).
Antimicrobial Activity
Research on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives has demonstrated their effectiveness as antimicrobial agents against a variety of bacterial and fungal strains. These findings suggest the potential of thiazole and pyrazole derivatives in developing new antimicrobial drugs (B'Bhatt & Sharma, 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms .
Biochemical Pathways
For instance, they have been found to inhibit the synthesis of folic acid in microorganisms, thereby preventing their growth .
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOJOHJYAOBDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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